Tautomeric Population Divergence: 6-Methyl vs. 5-Methyl and 7-Methyl Positional Isomers
DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that the substitution position of the methyl group on the pyridine ring dictates the tautomeric form of the triazolo[4,5-b]pyridine scaffold. The 5- and 7-methyl substitution leads exclusively to the 3H-tautomeric form, whereas the 6-methyl substitution yields a mixture of 1H- and 3H-tautomers [1].
| Evidence Dimension | Tautomeric state (NH proton position on triazole ring) |
|---|---|
| Target Compound Data | Mixture of 1H- and 3H-tautomers |
| Comparator Or Baseline | 5-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine (exclusive 3H-tautomer) and 7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine (exclusive 3H-tautomer) |
| Quantified Difference | Qualitative difference in tautomeric speciation; target compound exhibits two tautomeric populations while comparators exhibit one |
| Conditions | DFT calculations using B3LYP/6-31G(d,p) level of theory |
Why This Matters
Tautomeric state affects hydrogen-bond donor/acceptor capacity and molecular recognition; using a single-tautomer analog in place of the 6-methyl mixture introduces uncontrolled variability in binding or reactivity studies.
- [1] Lorenc, J., Michalska, D., Biczysko, M., & Nowak, M. J. (2007). Vibrational dynamics and molecular structure of 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine and its methyl-derivatives based on DFT chemical quantum calculations. Chemical Physics, 334(1-3), 90-108. View Source
